molecular formula C₁₃H₈D₈OS B1159782 6-Acetyl-4,4-dimethylthiochroman-d8

6-Acetyl-4,4-dimethylthiochroman-d8

Cat. No.: B1159782
M. Wt: 228.38
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetyl-4,4-dimethylthiochroman-d8 (CAS: Not explicitly listed; non-deuterated form: 88579-23-1) is a deuterated derivative of 6-acetyl-4,4-dimethylthiochroman, a thiochroman-based compound. Its molecular formula is C₁₃H₈D₈OS, with eight deuterium atoms replacing hydrogens, making it valuable as an isotopic internal standard in mass spectrometry-based assays, such as the Maduramicin detection kit . The non-deuterated parent compound, 6-acetyl-4,4-dimethylthiochroman, features a thiochroman backbone (a sulfur-containing heterocycle) with acetyl and dimethyl substituents at the 6- and 4,4-positions, respectively. This structure enables applications in pharmaceutical synthesis, notably as an intermediate for retinoids like Tazarotene .

Properties

Molecular Formula

C₁₃H₈D₈OS

Molecular Weight

228.38

Synonyms

4,4-Dimethyl-6-acetylthiochroman-d8;  1-(3,4-Dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethanone-d8

Origin of Product

United States

Comparison with Similar Compounds

6-Ethynyl-4,4-dimethylthiochroman (CAS: 118292-06-1)

Molecular Formula : C₁₃H₁₄S
Key Differences :

  • Substituent : Ethynyl (-C≡CH) group at the 6-position instead of acetyl (-COCH₃).
  • Reactivity : The ethynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it useful for bioconjugation .
  • Mass and Polarity : Lower molecular weight (202.315 g/mol vs. ~234.36 g/mol for the deuterated acetyl derivative) and reduced polarity compared to the acetylated analog .

6-Bromo-4,4-dimethylthiochroman

Synthetic Route : Synthesized from bromobenzene via chlorosulfonation, reduction, thioetherification, and cyclization (88.5% yield). This method reduces energy costs and byproducts compared to earlier routes .
Key Differences :

  • Substituent : Bromine atom at the 6-position.
  • Reactivity : Bromine acts as a leaving group, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Industrial Relevance : Optimized synthesis supports scalability and reduced environmental impact .

Non-Deuterated 6-Acetyl-4,4-dimethylthiochroman (CAS: 88579-23-1)

Molecular Formula : C₁₃H₁₆OS
Key Differences :

  • Isotopic Composition : Lacks deuterium, resulting in a lower molecular weight (~220.33 g/mol vs. ~234.36 g/mol for the d8 form).
  • Applications: Used as a pharmaceutical intermediate, notably in synthesizing Tazarotene, a topical retinoid for acne and psoriasis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Primary Applications
6-Acetyl-4,4-dimethylthiochroman-d8 C₁₃H₈D₈OS ~234.36 Acetyl (deuterated) Analytical internal standard
6-Ethynyl-4,4-dimethylthiochroman C₁₃H₁₄S 202.315 Ethynyl Click chemistry intermediate
6-Bromo-4,4-dimethylthiochroman C₁₁H₁₃BrS 257.19 Bromine Cross-coupling reactions
6-Acetyl-4,4-dimethylthiochroman C₁₃H₁₆OS ~220.33 Acetyl Pharmaceutical synthesis

Stability and Reactivity Considerations

  • Deuterated vs. Non-Deuterated: The d8 form exhibits nearly identical chemical behavior to its non-deuterated counterpart but with slower metabolic degradation in biological matrices .
  • Acetyl Group : Introduces polarity, enhancing solubility in polar solvents compared to ethynyl or bromo derivatives.
  • Bromo Substituent : Increases molecular weight and reactivity in substitution reactions, though may reduce stability under harsh conditions .

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